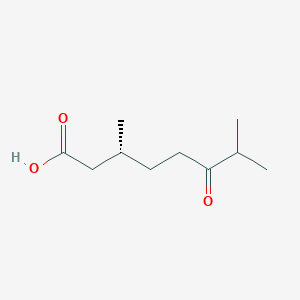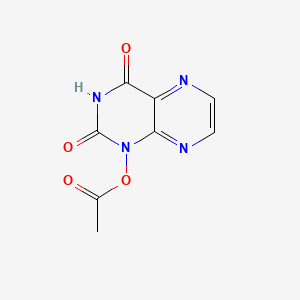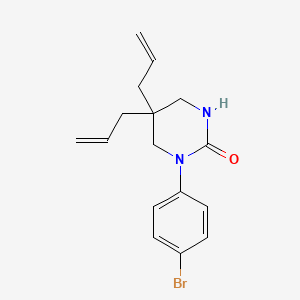
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a bromophenyl and two propenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with propenyl-substituted urea derivatives in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of phenyl-substituted pyrimidinone.
Substitution: Formation of iodophenyl or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
作用机制
The mechanism of action of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.
相似化合物的比较
Similar Compounds
- Tetrahydro-1-(4-chlorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-fluorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-methylphenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can enhance the biological activity of the compound, making it more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs.
属性
CAS 编号 |
35965-92-5 |
|---|---|
分子式 |
C16H19BrN2O |
分子量 |
335.24 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H19BrN2O/c1-3-9-16(10-4-2)11-18-15(20)19(12-16)14-7-5-13(17)6-8-14/h3-8H,1-2,9-12H2,(H,18,20) |
InChI 键 |
RWFPTRARHIBOTO-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=C(C=C2)Br)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
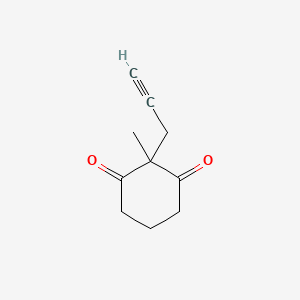
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
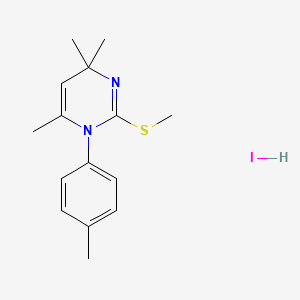
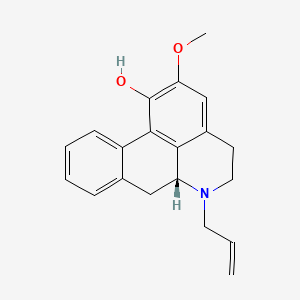
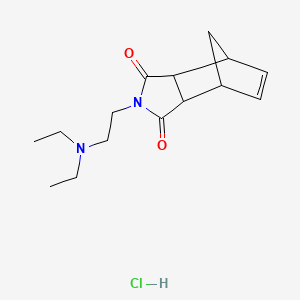

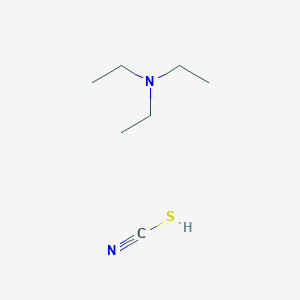
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
